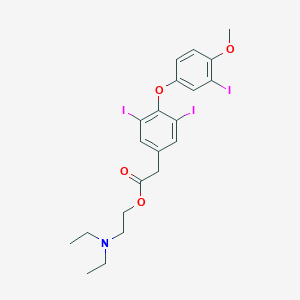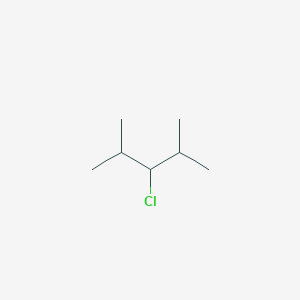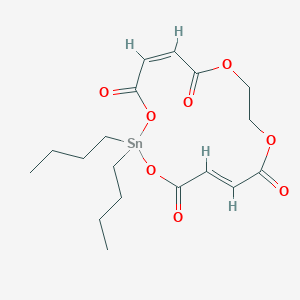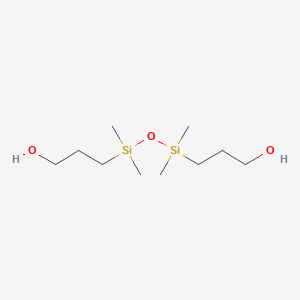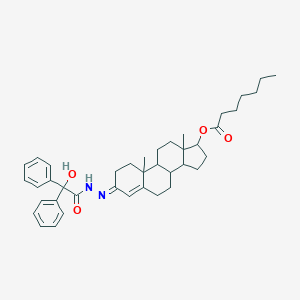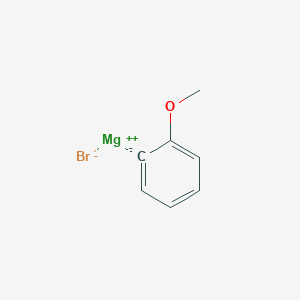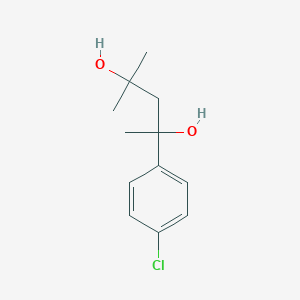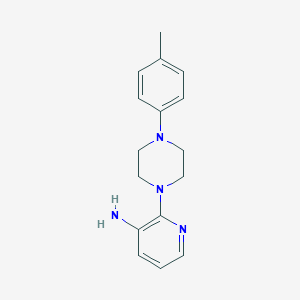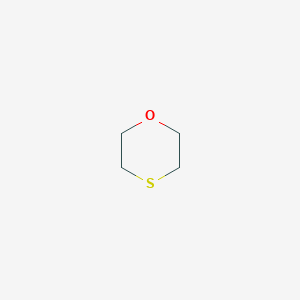
1,4-氧硫杂环己烷
描述
1,4-Oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite corners. The systematic numbering places the oxygen atom at position 1 and the sulfur atom at position 4, with the remaining positions occupied by carbon atoms .
科学研究应用
1,4-Oxathiane has several scientific research applications:
作用机制
Target of Action
1,4-Oxathiane, also known as 1,4-Thioxane, is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring
Mode of Action
The sulfur atom in 1,4-Oxathiane can undergo reactions similar to other substituted sulfides. It can be oxidized to a sulfoxide with calcium hypochlorite or sodium periodate, or further to a sulfone . It can also react with ammonia to form diimines .
Biochemical Pathways
1,4-Oxathiins, which include 1,4-Oxathiane, are valued for their biological applications and diverse chemical transformations . They are known for their breadth of bioactivities and are used as commercial fungicides . .
Result of Action
1,4-oxathiins, which include 1,4-oxathiane, are known for their breadth of bioactivities and are used as commercial fungicides .
准备方法
1,4-Oxathiane can be synthesized through several methods:
Heating Ethylene Glycol or Ethylene Oxide with Hydrogen Sulfide: This method involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide to produce 1,4-oxathiane.
Dehydration of Bis(hydroxyethyl) Sulfide: Another method involves dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate.
Reaction of Iodoethyl Ether with Potassium Sulfide: The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol.
Reaction of 2-Chloroethyl Ether: A similar method uses 2-chloroethyl ether instead of iodoethyl ether.
化学反应分析
1,4-Oxathiane undergoes various chemical reactions, including:
Substitution: The compound can react with ammonia to form diimines. Further chlorination yields 2,3,5,6-tetrachloro-1,4-oxathiane.
Electrophilic Fluorination: When treated with hydrofluoric acid, 1,4-oxathiane undergoes electrophilic fluorination, replacing all eight hydrogen atoms with fluorine substituents and attaching four fluorine atoms to the sulfur atom.
Formation of Oxathianium Salts: With elemental bromine in ether, an oxathianium salt is formed, where an extra bromine atom bonds to the sulfur atom, creating a positive charge balanced by a bromide ion.
相似化合物的比较
1,4-Oxathiane can be compared with other similar compounds, such as:
1,4-Dioxane: This compound contains two oxygen atoms in the six-membered ring instead of one oxygen and one sulfur atom.
1,4-Dithiane: This compound contains two sulfur atoms in the six-membered ring instead of one oxygen and one sulfur atom.
The uniqueness of 1,4-oxathiane lies in its combination of oxygen and sulfur atoms, which imparts distinct chemical reactivity and properties compared to its analogs .
属性
IUPAC Name |
1,4-oxathiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHSSAVUBIJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065985 | |
| Record name | 1,4-Oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15980-15-1 | |
| Record name | 1,4-Oxathiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15980-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Thioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxathiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Oxathiane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Oxathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxathiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-OXATHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X66H33V2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-oxathiane?
A1: 1,4-Oxathiane has the molecular formula C4H8OS and a molecular weight of 104.17 g/mol.
Q2: What spectroscopic data is available for characterizing 1,4-oxathiane?
A2: Several spectroscopic techniques have been employed to characterize 1,4-oxathiane, including:
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): [] This technique provides information about the carbon backbone and substituent effects on the electronic environment of the carbon atoms.
- Infrared (IR) and Raman Spectroscopy: [] These vibrational spectroscopic methods help identify functional groups and analyze molecular vibrations, shedding light on structural characteristics.
- Mössbauer Spectroscopy: [] This technique has been used to investigate charge transfer complexes of iodine with 1,4-oxathiane, providing insights into electronic structure and bonding.
Q3: What are the typical conformational preferences of 1,4-oxathiane?
A3: 1,4-Oxathiane usually adopts a chair conformation, similar to cyclohexane. Studies using 1H NMR and 13C NMR have provided insights into the conformational equilibria of 1,4-oxathiane derivatives. [, ] The axial or equatorial preference of substituents on the ring can be influenced by stereoelectronic effects like the anomeric effect.
Q4: Is 1,4-oxathiane stable under various conditions?
A4: 1,4-Oxathiane derivatives exhibit varying stability depending on the substituents and conditions. For instance, the thioanisole-borane adduct, which utilizes 1,4-oxathiane as a borane carrier, is known to lose diborane at room temperature. [] Thermal degradation studies of 2,2′-dichlorodiethyl sulfide in the presence of metal oxides have shown that 1,4-oxathiane is formed as a degradation product, suggesting its relative stability under those specific conditions. []
Q5: What are the applications of 1,4-oxathiane in organic synthesis?
A5: 1,4-Oxathiane has found utility as a building block in organic synthesis:
- Borane Carrier: It serves as a stable and efficient carrier for borane (BH3), which is a versatile reducing agent in organic synthesis.
- Synthesis of Heterocycles: 1,4-Oxathiane can be used as a starting material for synthesizing other heterocyclic compounds, including larger ring systems like 1,4-dithianes.
Q6: Have computational methods been applied to study 1,4-oxathiane and its derivatives?
A6: Yes, computational chemistry has been employed to investigate various aspects of 1,4-oxathiane chemistry:
- Conformational Analysis: Molecular mechanics calculations and ab initio methods have been used to study the conformational preferences of 1,4-oxathiane S-oxides, providing insights into their stability and reactivity.
- Electronic Structure: High-level ab initio calculations, such as G2(MP2) and G3, have been utilized to determine the enthalpies of formation and analyze the electronic structure of 1,4-oxathiane sulfones.
Q7: How do structural modifications of 1,4-oxathiane affect its properties?
A7: Introducing substituents on the 1,4-oxathiane ring can significantly influence its reactivity and conformational preferences:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like sulfones, can impact the anomeric effect and influence conformational equilibria.
- Stereochemistry: The stereochemistry of substituents on the 1,4-oxathiane ring plays a crucial role in its biological activity. For instance, cis-2,6-disubstituted 1,4-oxathianes have been explored as potential therapeutic agents.
Q8: Are there any specific formulation strategies for 1,4-oxathiane derivatives?
A8: While specific formulation strategies for 1,4-oxathiane itself are not extensively discussed in the provided literature, the synthesis and application of its derivatives often involve considerations for stability and solubility. For instance, the use of borane-1,4-oxathiane complexes often necessitates storage and handling under inert conditions to prevent decomposition.
Q9: What analytical methods are used to characterize and quantify 1,4-oxathiane?
A9: A variety of analytical methods are employed to study 1,4-oxathiane and its derivatives:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating, identifying, and quantifying volatile compounds, including 1,4-oxathiane, in complex mixtures.
- Solid-State Magic-Angle-Spinning Nuclear Magnetic Resonance (SSMAS NMR): This technique is particularly useful for analyzing solid samples and has been utilized to study the degradation of sulfur mustard on concrete, where 1,4-oxathiane is formed as a product.
Q10: What are some notable applications of 1,4-oxathiane derivatives?
A10: 1,4-Oxathiane derivatives have shown promise in various fields:
- Fungicides: Research has focused on developing trifluoromethylated dihydro-1,4-oxathiin carboxanilides as potential fungicides, showcasing the potential of these compounds in agricultural applications.
- Pesticides: Carbamoyloximes derived from 1,4-oxathiane have demonstrated significant miticidal, insecticidal, and nematocidal activities, highlighting their potential in pest control.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





